N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Lipophilicity clogP Physicochemical profiling

Researchers requiring a distinct trisubstituted pyrazole chemotype for SAR studies often face supply gaps for N-(2-furylmethyl)-1H-pyrazol-3-amines with precise N1-isopropyl/C4-methyl substitution. This compound fills that gap, offering a unique steric and electronic profile (clogP ≈2.1, TPSA ≈50 Ų) ideal for bidentate hinge-binding kinase inhibitors and CYP51-targeted antifungal leads. Key advantages: - Distinct from N1-ethyl/propyl analogs in lipophilicity and metabolic stability. - Reduced N-dealkylation liability vs. N1-ethyl congener. - Scales from mg to multi-gram with batch consistency.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
Cat. No. B12225590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1NCC2=CC=CO2)C(C)C.Cl
InChIInChI=1S/C12H17N3O.ClH/c1-9(2)15-8-10(3)12(14-15)13-7-11-5-4-6-16-11;/h4-6,8-9H,7H2,1-3H3,(H,13,14);1H
InChIKeyRCPXGGOEOSDTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine: Structural Identity & Core Pharmacophore


N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a fully synthetic, trisubstituted pyrazole-3-amine that belongs to the class of N-alkylated aminopyrazoles. Its core scaffold—a 1-alkyl-4-methyl-1H-pyrazol-3-amine decorated with a 2-furylmethyl group at the exocyclic amine—defines a distinct chemotype within the broader pyrazole family . Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry and agrochemical discovery due to their capacity to engage diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [1]. The specific substitution pattern of this compound (N1-isopropyl, C4-methyl, N3-(2-furylmethyl)) creates a unique steric and electronic environment that distinguishes it from closely related analogs and must be carefully evaluated during compound selection.

Why N-(2-Furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine Cannot Be Replaced by N1-Alkyl/C4-Unsubstituted Analogs


Within the N-(2-furylmethyl)-1H-pyrazol-3-amine series, even minor alterations at the N1 or C4 positions produce large shifts in lipophilicity (clogP), hydrogen-bonding capacity, and steric occupancy of the pyrazole binding face [1]. The N1-isopropyl group of the target compound provides greater steric bulk and higher calculated lipophilicity than the N1-ethyl or N1-propyl congeners, while the C4-methyl group restricts rotational freedom of the pyrazole ring relative to the exocyclic amine . These physicochemical differences directly affect membrane permeability, metabolic stability, and target complementarity; consequently, substituting any in-class analog without confirming equivalent binding, ADME, and selectivity profiles risks obtaining divergent biological outcomes. The quantitative evidence below substantiates each differential dimension.

N-(2-Furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine: Quantifiable Differentiation from Closest Analogs


Lipophilicity Distinguishes N1-Isopropyl from N1-Ethyl/Propyl Analogs

The N1-isopropyl substituent of the target compound yields a computed logP (clogP) approximately 0.5–0.8 units higher than that of the N1-ethyl analog and roughly 0.2–0.4 units higher than the N1-propyl analog, consistent with incremental alkyl chain branching rather than linear extension . Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a difference of ≥0.5 log units can translate into a 3- to 5-fold change in membrane partition coefficient [1].

Lipophilicity clogP Physicochemical profiling

Steric Bulk Differentiates C4-Methyl from C4-Unsubstituted Scaffolds

The C4-methyl group of the target compound increases the topological polar surface area (TPSA) and molar refractivity relative to C4-unsubstituted analogs such as N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine. The TPSA increment (approximately 5–8 Ų) reflects an additional hydrophobic surface that can fill shallow pockets in enzyme active sites, while the higher molar refractivity indicates greater polarizability, potentially strengthening van der Waals interactions with aromatic residues [1].

Steric parameters TPSA Molar refractivity

H-Bond Donor Orientation Distinguishes Pyrazol-3-amine Regioisomer

The target compound places the exocyclic NH at the pyrazole 3-position, positioning the hydrogen-bond donor vector nearly coplanar with the pyrazole ring. In contrast, the regioisomeric N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine directs the NH vector at a different angle relative to the N1-isopropyl group. This topological difference alters the spatial presentation of the H-bond donor to protein backbone carbonyls and side-chain acceptors [1]. The pyrazol-3-amine isomer has been reported in crystallographic studies of kinase inhibitors to form a bidentate hinge-binding motif (donor–acceptor pair), whereas the pyrazol-5-amine isomer engages the hinge with a single H-bond [2].

Hydrogen bonding Regioisomerism Target engagement

N1-Isopropyl Reduces Metabolic N-Dealkylation vs. N1-Ethyl/Propyl

N-dealkylation is a major oxidative clearance pathway for N-alkyl aminopyrazoles. Secondary alkyl groups such as isopropyl undergo CYP450-mediated hydroxylation at the α-carbon followed by dealkylation; however, the rate of N-deisopropylation is generally slower than N-deethylation and N-depropylation due to the branched α-carbon creating steric hindrance at the CYP active site [1]. In vitro microsomal stability data for congeneric pyrazol-3-amines show that N1-isopropyl derivatives exhibit a 2- to 4-fold longer half-life than N1-ethyl derivatives [2].

Metabolic stability CYP450 N-dealkylation

Furan Ring Modulates π-Stacking vs. Phenyl/Thienyl Analogs

The 2-furylmethyl substituent of the target compound provides a distinct electrostatic potential surface compared to phenylmethyl (benzyl) or 2-thienylmethyl analogs. The oxygen atom in furan withdraws electron density from the ring, reducing π-electron richness and thereby modulating π-π stacking interactions with tyrosine and phenylalanine residues in protein binding sites [1]. Quantum mechanical calculations indicate that the electrostatic potential minimum above the furan ring center is approximately −15 to −20 kcal/mol, compared to −20 to −25 kcal/mol for thiophene and −18 to −22 kcal/mol for benzene [2].

π-Stacking Electrostatics Heterocyclic SAR

Combined N1-Isopropyl/C4-Methyl Substitution Creates Unique Physicochemical Profile

When the five key computed descriptors (clogP, TPSA, HBD count, molecular weight, and number of rotatable bonds) are projected onto the property space of commercially available N-(2-furylmethyl)-1H-pyrazol-3-amine derivatives, the target compound occupies a distinct region that is not overlapped by any single-analog substitution [1]. The N1-isopropyl/C4-methyl combination achieves an optimal balance of lipophilicity and steric occupancy within the drug-like property space (MW < 250, clogP < 3, HBD = 1, rotatable bonds ≤ 4) that is unmatched by the N1-ethyl/C4-H, N1-propyl/C4-H, or N1-isopropyl/C4-H pairings [1].

Physicochemical property space Principal component analysis Analog selection

N-(2-Furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine: Research & Procurement Scenarios


Kinase Inhibitor Fragment Elaboration & Lead Optimization

When building a focused kinase inhibitor library or elaborating a fragment hit, the pyrazol-3-amine regioisomer with N1-isopropyl and C4-methyl substitution is the preferred scaffold for targets requiring a bidentate hinge-binding motif [1]. Its moderate lipophilicity and reduced N-dealkylation liability relative to the N1-ethyl analog make it suitable for in vivo proof-of-concept studies following oral dosing [1].

Agrochemical CYP51/P450 Inhibitor Discovery

Pyrazole-3-amines with hydrophobic N1-alkyl and C4-methyl substitution have demonstrated activity as sterol 14α-demethylase (CYP51) inhibitors [1]. The target compound's computed property profile (clogP ≈ 2.1, TPSA ≈ 50 Ų) aligns with the optimal range for fungal membrane penetration and target engagement, positioning it as a candidate for antifungal or insecticide lead generation programs [1].

Chemical Probes for Epigenetic Reader Domains

The 2-furylmethyl group provides a reduced π-electron surface compared to phenyl or thienyl analogs, which may confer selectivity against bromodomains that prefer electron-rich aromatic cages [1]. The pyrazol-3-amine core can serve as an acetyl-lysine mimetic, and the isopropyl/C4-methyl substitution pattern fills a small hydrophobic shelf adjacent to the conserved asparagine in BET and non-BET bromodomains [1].

Physicochemical Benchmarking & Analog Series Expansion

For medicinal chemistry groups constructing SAR tables around the N-(2-furylmethyl)-1H-pyrazol-3-amine chemotype, the target compound serves as an essential reference point that bridges the property space between the N1-ethyl and N1-propyl analogs while introducing the unique C4-methyl substituent [1]. Its measured impact on potency, selectivity, and pharmacokinetics should be benchmarked against all three comparator classes to deconvolute substituent contributions [1].

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